1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)-
Description
The compound 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- belongs to the benzothioxanthene-derived class of heterocyclic compounds, characterized by a fused thioxanthene-isoquinoline dione core. Its structure includes a 1-oxooctadecyl (stearyl ketone) substituent at the 2-position, distinguishing it from related derivatives.
Properties
CAS No. |
72269-57-9 |
|---|---|
Molecular Formula |
C36H43NO3S |
Molecular Weight |
569.8 g/mol |
IUPAC Name |
14-octadecanoyl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione |
InChI |
InChI=1S/C36H43NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-32(38)37-35(39)28-23-22-27-26-19-17-18-20-30(26)41-31-25-24-29(36(37)40)33(28)34(27)31/h17-20,22-25H,2-16,21H2,1H3 |
InChI Key |
NJKOQURNMWMBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Cyclization Reactions: Formation of the thioxanthenoisoquinoline core through cyclization reactions.
Functional Group Transformations: Introduction of the 1-oxooctadecyl group through acylation or alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as catalysts or ligands in various chemical reactions.
Biology
Pharmacology: Investigation of biological activity and potential therapeutic applications.
Biochemical Studies: Used as probes or markers in biochemical assays.
Medicine
Drug Development: Exploration of its potential as a lead compound for new drug candidates.
Diagnostic Tools: Development of diagnostic agents based on its chemical properties.
Industry
Materials Science: Incorporation into polymers or materials with specific properties.
Chemical Manufacturing: Use in the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their substituent-driven differences are outlined below:
- Substituent Impact on Polarity: The 1-oxooctadecyl group in the target compound introduces a ketone moiety, increasing polarity compared to the nonpolar octadecyl chain in Solvent Yellow 98. This may reduce hydrophobicity (lower logP vs. Solvent Yellow 98’s ~8–10) and improve solubility in polar solvents .
- Photophysical Behavior : Derivatives like α-BTI-PE exhibit near-unity photoluminescence quantum yields due to ethoxy-rich side chains that suppress aggregation-caused quenching . The target compound’s ketone group may similarly enhance excited-state stability but require empirical validation.
- Synthetic Routes : Unlike Solvent Yellow 98 (synthesized via alkylation of the dione core), the target compound likely involves oxidation of an octadecyl precursor or direct coupling of a pre-formed 1-oxooctadecyl moiety, necessitating specialized reagents (e.g., oxidizing agents or ketone-protected intermediates) .
Application-Specific Performance
- Polymer Matrix Compatibility : Solvent Yellow 98 and α-BTI-PE demonstrate robust embedding in polymer matrices due to alkyl/ethoxy side chains . The target compound’s ketone group may improve compatibility with polar polymers (e.g., polyesters) but could reduce thermal stability compared to purely hydrocarbon substituents.
- Fluorescence Efficiency : Evidence suggests that alkyl chain length and terminal functional groups critically impact fluorescence quantum yields. For example, α-BTI-PE ’s ethoxy groups enhance emission by reducing π-π stacking, whereas nitro groups (as in 5-methoxy-2-(3-methoxypropyl)-11-nitro- ) quench fluorescence via electron withdrawal . The ketone in the target compound may exert intermediate effects, warranting further spectroscopic analysis.
Biological Activity
1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, synthesis methods, and significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C36H45NO2S
- Molar Mass : 555.81 g/mol
- CAS Number : 27870-92-4
- Density : Approximately 1.516 g/cm³ (predicted)
- Boiling Point : Estimated at 637.1 °C (predicted)
- pKa : Approximately 8.93 (predicted)
Synthesis Methods
The synthesis of 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Cyclization Reactions : The formation of the isoquinoline core is often achieved through cyclization under acidic or basic conditions.
- Functionalization : Subsequent functionalization introduces thioxanthene and octadecyl groups.
- Catalysis : Strong acids or bases are frequently employed as catalysts to enhance reaction efficiency.
Antimicrobial Activity
Research indicates that 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione exhibits significant antimicrobial properties against various pathogens. For example:
- Bacterial Inhibition : Studies have shown effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer effects:
- Cell Line Studies : In vitro studies demonstrate cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms including the activation of caspases.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects:
- Mechanism of Action : It appears to inhibit the production of pro-inflammatory cytokines and mediators like TNF-alpha and IL-6 in activated macrophages.
Study on Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several isoquinoline derivatives including 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione. The results indicated that this compound showed superior activity compared to traditional antibiotics against resistant strains of bacteria .
Study on Anticancer Activity
Another significant research article focused on the anticancer properties of this compound highlighted its role in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 50% when administered at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
